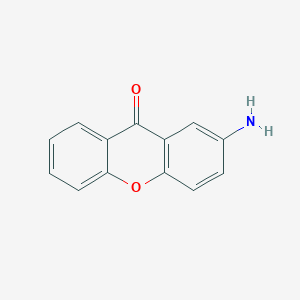

2-氨基-9H-氧杂蒽-9-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-9H-xanthen-9-one is a compound that belongs to the xanthene class, which is a tricyclic aromatic system known for its diverse chemical properties and applications. The xanthene core has been utilized in various fields, including the synthesis of dyes, pharmaceuticals, and as a structural motif in materials science.

Synthesis Analysis

The synthesis of xanthene derivatives has been explored in several studies. For instance, a 4,5-disubstituted-9,9-dimethylxanthene-based amino acid was synthesized for incorporation into peptide sequences to induce a beta-sheet structure . Another study reported the synthesis of 9H-xanthen-9-one-2-carboxylic acids, which exhibited antiallergic activity . Additionally, a novel route for the synthesis of 1-aryl-9H-xanthen-9-ones was developed through a condensation reaction followed by electrocyclization and oxidation . These synthetic approaches highlight the versatility of xanthene derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of xanthene derivatives plays a crucial role in their chemical behavior. In the case of the 9,9-dimethylxanthene-based amino acid, molecular dynamics studies supported the formation of an intramolecular hydrogen bond, which is different from the previously studied dibenzofuran-based amino acids . This difference in molecular structure can significantly affect the conformational preferences and the ability to nucleate beta-sheet formation in peptides.

Chemical Reactions Analysis

Xanthene derivatives can undergo various chemical reactions. The Skraup reaction of amino-9H-xanthen-9-ones, for example, resulted in the formation of heterocyclic compounds such as 12H- benzopyrano[2,3-h]quinolin-12-one and other angular-type products . The 9-xanthenylmethyl group has also been investigated as a photocleavable protecting group for amines, demonstrating the potential for xanthene derivatives to be used in photochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives are influenced by their molecular structure. Novel polyimides derived from a spiro(fluorene-9,9'-xanthene) skeleton exhibited organosolubility, optical transparency, and excellent thermal stability, which are desirable properties for materials used in electronic applications . The antiallergic activity of some 9H-xanthen-9-one-2-carboxylic acids was found to be highly correlated with substituent size, indicating the importance of structural modifications on biological activity .

科学研究应用

1. 药物化学和生物活性2-氨基-9H-氧杂蒽-9-酮衍生物表现出一系列生物活性,使其在药物化学中具有重要意义。氧杂蒽结构对于各种生物应用特别通用,例如神经保护、抗肿瘤和抗菌特性。三环的9H-氧杂蒽部分形成了这些化合物的核心结构,不同取代基的引入可以显著影响其物理、化学和生物特性。这些化合物可以作为化学增敏剂,逆转某些病原体(如引起疟疾的恶性疟原虫)的耐药性(Wu 等人,2005 年)。此外,它们在神经传导研究中显示出前景,可能充当神经传导阻滞剂(Fernandes 等人,2012 年)。

2. 光物理和电化学应用2-氨基-9H-氧杂蒽-9-酮衍生物的光物理和电化学性质很显著,在材料科学中具有潜在应用。这些衍生物可以定制为表现出特定的荧光和吸收特性,使其适合用作染料和指示剂。例如,它们已被用作环氧基涂料中的智能指示剂,用于早期检测钢腐蚀,在存在铁离子时表现出“开启”荧光特性(Augustyniak 等人,2009 年)。含有 9H-氧杂蒽-9-酮核心的三芳胺已被合成用于光物理研究,揭示了其发射光谱的可调谐性,受外围胺的性质影响(Sharma 等人,2015 年)。

3. 化学合成和材料科学2-氨基-9H-氧杂蒽-9-酮衍生物也在化学合成和材料科学中发挥着至关重要的作用。它们参与了复杂分子和材料合成的新方法的开发。例如,它们用于合成新型手性氧杂蒽衍生物,这些衍生物在材料科学和作为潜在神经传导阻滞剂方面具有应用(Fernandes 等人,2012 年)。此外,涉及 2-氨基-9H-氧杂蒽-9-酮衍生物的氧杂蒽与酮的电化学脱氢交叉偶联已被开发用于制备功能化的 9-烷基-9H-氧杂蒽(Yang 等人,2020 年)。

作用机制

Target of Action

Xanthones, a class of compounds to which 2-amino-9h-xanthen-9-one belongs, have been reported to show promising biological activities . They are known to interact with various biological targets, leading to a wide range of pharmacological activities .

Mode of Action

Xanthones are known to interact with their targets in a way that modulates several biological responses . This interaction and the resulting changes depend on the specific structure and substituents of the xanthone derivative .

Biochemical Pathways

For instance, they are produced in plants through the shikimate and acetate pathways . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Result of Action

Xanthones are known to have a wide range of medical applications, including antioxidant and anti-inflammatory activities . These effects are due to the vast variety of substituents that their core can accommodate .

Action Environment

The action of xanthones can be influenced by various factors, including the specific biological environment in which they are applied .

安全和危害

The safety information for 2-amino-9H-xanthen-9-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the compound in a dry, cool, and well-ventilated place .

未来方向

属性

IUPAC Name |

2-aminoxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDPRRVEJMGZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)